4-[(3-Methylbenzyl)oxy]benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(3-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-3-2-4-14(9-12)11-17-15-7-5-13(10-16)6-8-15/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGVWTYFOPRLMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358255 | |
| Record name | 4-[(3-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428470-82-0 | |
| Record name | 4-[(3-methylbenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 3 Methylbenzyl Oxy Benzaldehyde
The primary and most well-established method for synthesizing 4-[(3-Methylbenzyl)oxy]benzaldehyde is the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of producing this compound, this translates to the reaction between the phenolate (B1203915) of 4-hydroxybenzaldehyde (B117250) and 3-methylbenzyl halide (commonly chloride or bromide).
The reaction proceeds in two main steps. First, a base is used to deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, forming a phenolate anion. youtube.com This anion then acts as a nucleophile, attacking the benzylic carbon of the 3-methylbenzyl halide in an SN2 reaction, displacing the halide and forming the desired ether linkage. masterorganicchemistry.comyoutube.com
Several variations in reaction conditions can be employed to optimize the synthesis.
Key Components of the Williamson Ether Synthesis:
| Component | Role | Examples |
| Aldehyde | Starting material containing the phenolic hydroxyl group. | 4-Hydroxybenzaldehyde |
| Alkyl Halide | Provides the benzyl (B1604629) group. | 3-Methylbenzyl chloride, 3-Methylbenzyl bromide |
| Base | Deprotonates the hydroxyl group to form the nucleophilic phenolate. | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Sodium hydroxide (B78521) (NaOH) youtube.comreddit.com |
| Solvent | Provides the medium for the reaction. | Dimethylformamide (DMF), Acetonitrile, Ethanol (B145695) reddit.com |
The choice of base and solvent is crucial for the reaction's success. Strong bases like sodium hydride ensure complete deprotonation of the phenol, while weaker bases like potassium carbonate can also be effective, often requiring heating. youtube.comreddit.com Solvents like DMF are common as they are polar and aprotic, which is ideal for SN2 reactions. reddit.com The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrates and the chosen solvent system.
An analogous synthesis for a related compound, 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, involves the etherification of 3-methoxybenzaldehyde (B106831) with 4-methylbenzyl chloride under basic conditions, highlighting the versatility of this synthetic approach for this class of compounds.
Purification and Isolation Techniques for Synthetic 4 3 Methylbenzyl Oxy Benzaldehyde Products
Following the synthesis, the crude product mixture contains the desired 4-[(3-Methylbenzyl)oxy]benzaldehyde, unreacted starting materials, the salt byproduct (e.g., NaCl or KBr), and potentially other side products. A systematic purification and isolation procedure is therefore essential to obtain the compound in high purity.
The typical workup begins by quenching the reaction, often by pouring the mixture into ice water. researchgate.net This is followed by a liquid-liquid extraction to separate the organic product from the aqueous phase containing inorganic salts. An organic solvent immiscible with water, such as diethyl ether or ethyl acetate (B1210297), is used for this purpose. utahtech.edu
The combined organic extracts are then washed sequentially. A wash with a dilute base, such as 5% sodium hydroxide (B78521) solution, can remove any unreacted 4-hydroxybenzaldehyde (B117250). utahtech.edu This is followed by a wash with water or brine to remove any remaining base and salts. utahtech.edu
After extraction and washing, the organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) to remove residual water. utahtech.edu The solvent is then removed under reduced pressure using a rotary evaporator.
The final purification of the crude product is typically achieved through one of the following methods:
Recrystallization: This is a common and effective technique for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. researchgate.netorientjchem.org For benzaldehyde (B42025) derivatives, ethanol (B145695) or a mixture of ethanol and water is often a suitable solvent system. researchgate.net
Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for obtaining very high purity, column chromatography is employed. acs.org The crude product is loaded onto a column of silica (B1680970) gel and eluted with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), separating the components based on their differing polarities. mdma.ch
The purity of the final isolated product can be confirmed using various analytical techniques, including Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. researchgate.netorientjchem.org
Chemical Reactivity and Transformations of 4 3 Methylbenzyl Oxy Benzaldehyde
Reactivity of the Aldehyde Functional Group in 4-[(3-Methylbenzyl)oxy]benzaldehyde
The aldehyde group is a site of significant chemical activity, readily undergoing nucleophilic addition, oxidation, and reduction reactions.
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. pressbooks.publibretexts.org Aromatic aldehydes, such as the title compound, are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the benzene (B151609) ring, which reduces the partial positive charge on the carbonyl carbon. pressbooks.publibretexts.org
Aldol (B89426) Condensations: In the presence of a base or acid catalyst, this compound can react with enolizable aldehydes or ketones in an aldol condensation. magritek.com For instance, reaction with a ketone like acetone (B3395972) would lead to the formation of a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone. magritek.comresearchgate.net The reaction of various substituted benzaldehydes with propanal has been studied, leading to the formation of α-methyl-β-aryl-acroleins, which are precursors to valuable fragrances. researchgate.net
Wittig Reactions: The Wittig reaction provides a powerful method for converting aldehydes into alkenes with a high degree of control over the double bond's position. libretexts.orgmasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide, which attacks the aldehyde's carbonyl group. stackexchange.com The nature of the ylide (stabilized or unstabilized) influences the stereochemistry of the resulting alkene. stackexchange.comorganic-chemistry.org Unstabilized ylides typically yield Z-alkenes, while stabilized ylides favor the formation of E-alkenes. stackexchange.comorganic-chemistry.org The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. stackexchange.comwikipedia.org
Carbonyl Allylation Chemistry: Allylation of the carbonyl group can be achieved using various organometallic reagents, such as allylmagnesium bromide or allyltributyltin. These reactions introduce an allyl group to the carbonyl carbon, forming a homoallylic alcohol. The stereoselectivity of this addition can often be controlled by the choice of reagents and reaction conditions.
The aldehyde group can be readily oxidized to a carboxylic acid.
To Carboxylic Acids: A variety of oxidizing agents can effect this transformation. Common laboratory reagents include potassium permanganate (B83412) (KMnO4) and chromic acid (H2CrO4). Milder, more selective methods have also been developed. For example, the oxidation of substituted toluenes to the corresponding benzoic acids can be achieved using molecular oxygen with catalysts like cobalt(II) acetate (B1210297)/sodium bromide. organic-chemistry.org Another green chemistry approach utilizes hydrogen peroxide with a selenium-containing catalyst in water. mdpi.com This method has been shown to be effective for a range of aromatic aldehydes. mdpi.com
Esterification via TEMPO-mediated Processes: The selective oxidation of aldehydes to esters can be accomplished using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a suitable co-oxidant. While direct TEMPO-mediated esterification from the aldehyde is less common, a two-step, one-pot procedure involving initial oxidation to the carboxylic acid followed by esterification is a viable route. TEMPO-mediated oxidation of alcohols to aldehydes is well-established, and under certain conditions, can proceed to the carboxylic acid. nih.govnih.gov The oxidation of oximes and hydrazones using TEMPO has also been reported to form substituted isoxazoles and pyrazoles. nih.gov
The aldehyde functional group is readily reduced to a primary alcohol or, under specific conditions, to a methyl group.
To Alcohols: Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are common and effective reducing agents for converting aldehydes to primary alcohols. NaBH4 is a milder reagent and can be used in protic solvents like ethanol (B145695), while LiAlH4 is more reactive and requires anhydrous conditions. The resulting alcohol, {4-[(3-methylbenzyl)oxy]phenyl}methanol, retains the ether linkage.
Reductive Amination: Reductive amination is a powerful method for forming amines from aldehydes. masterorganicchemistry.comorganic-chemistry.org The process involves the initial formation of an imine or iminium ion, which is then reduced in situ. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly useful due to their selectivity for reducing the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comkoreascience.kr This method allows for the synthesis of primary, secondary, or tertiary amines depending on the amine used in the initial step. For example, reaction with a primary amine followed by reduction would yield a secondary amine. koreascience.krresearchgate.net
The carbonyl group of this compound readily condenses with primary amines and their derivatives to form compounds containing a carbon-nitrogen double bond. masterorganicchemistry.comlumenlearning.com
Imines: The reaction with a primary amine in the presence of an acid catalyst yields an imine, also known as a Schiff base. masterorganicchemistry.comlumenlearning.comoperachem.comlibretexts.org This reaction is reversible and often requires the removal of water to drive the equilibrium towards the product. operachem.com
Oximes: Condensation with hydroxylamine (B1172632) (NH2OH) produces an oxime. researchgate.net The reaction is typically carried out under mildly acidic conditions and can result in the formation of either E or Z isomers. researchgate.netyoutube.comkhanacademy.org Oximes are important intermediates in organic synthesis. researchgate.net
Hydrazones: Reaction with hydrazine (B178648) (NH2NH2) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone. 2,4-dinitrophenylhydrazones are often brightly colored, crystalline solids, which historically served as a classical method for the characterization of aldehydes and ketones. lumenlearning.com
Reactivity of the Ether Linkage in this compound
The benzyl (B1604629) ether linkage is generally stable but can be cleaved under specific, often harsh, conditions.
Cleavage of the benzyl ether can be accomplished using strong acids or through hydrogenolysis.
Acid-Catalyzed Cleavage: Strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave the ether bond. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.com In the case of a benzyl ether, the cleavage can occur via an SN1 or SN2 mechanism depending on the specific substrate and reaction conditions. Boron tribromide (BBr3) is another powerful reagent for cleaving aryl methyl ethers and likely effective for benzyl ethers as well. organic-chemistry.org
Hydrogenolysis: A common and milder method for cleaving benzyl ethers is catalytic hydrogenolysis. This involves reaction with hydrogen gas (H2) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This method is advantageous as it often proceeds under neutral conditions and at room temperature, preserving many other functional groups. This reaction would yield 4-hydroxybenzaldehyde (B117250) and toluene.
Stability Considerations under Diverse Reaction Conditions
The stability of this compound is crucial for its synthesis and subsequent transformations. The molecule possesses two primary sites of potential reactivity under typical reaction conditions: the ether linkage and the aldehyde group. While specific studies on the 3-methylbenzyl isomer are limited, data from closely related analogs, such as 4-[(4-Methylbenzyl)oxy]benzaldehyde, provide significant insights.
The benzylic ether bond is generally stable but can be susceptible to cleavage under harsh acidic or reductive conditions. The aldehyde group is prone to oxidation and reduction. For instance, exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal catalysts, can lead to the formation of the corresponding carboxylic acid, 4-[(3-Methylbenzyl)oxy]benzoic acid. Conversely, reducing agents will convert the aldehyde to a primary alcohol.
During its synthesis, typically a Williamson ether synthesis between 4-hydroxybenzaldehyde and 3-methylbenzyl halide, reaction conditions are optimized to prevent side reactions. This includes the use of moderate bases like potassium carbonate and maintaining temperatures to avoid degradation or undesired secondary reactions. chemicalbook.com Strong bases or excessive heat can promote side reactions. The presence of two aromatic rings also offers sites for various transformations, which are generally preserved under the conditions used for modifying the aldehyde or for the ether synthesis itself.
Table 1: Inferred Stability of this compound under Various Conditions
| Condition | Reagents/Environment | Potential Transformation | Stability |
| Oxidative | Air, KMnO₄, CrO₃ | Aldehyde to Carboxylic Acid | Moderate |
| Reductive | NaBH₄, LiAlH₄ | Aldehyde to Alcohol | Low |
| Acidic (Harsh) | Strong acids (e.g., HBr, HI) | Ether Cleavage | Low to Moderate |
| Basic (Harsh) | Strong bases (e.g., NaH) | Potential side reactions | Moderate |
| Thermal | High Temperatures | Potential decomposition | Moderate |
Electrophilic Aromatic Substitution and Functionalization of the Phenyl Rings
The structure of this compound features two distinct phenyl rings, each with different susceptibility to electrophilic aromatic substitution (EAS). The reactivity of each ring is governed by the electronic effects of its substituents.
Ring A (Benzaldehyde Ring): This ring is substituted with an aldehyde group (-CHO) and a benzyloxy group (-OCH₂Ar).
The aldehyde group is a moderate deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. libretexts.org
The benzyloxy group is a strong activating group and an ortho, para-director due to the electron-donating resonance effect of the ether oxygen. libretexts.org
The powerful activating effect of the benzyloxy group dominates the deactivating effect of the aldehyde. Therefore, the benzaldehyde (B42025) ring is activated towards EAS, and substitution will occur at the positions ortho to the benzyloxy group (positions 3 and 5), as the para position is already substituted.
Ring B (3-Methylbenzyl Ring): This ring is substituted with a methyl group (-CH₃) and the benzyloxy moiety.
The methyl group is a weak activating group and an ortho, para-director. libretexts.org
The benzyl ether linkage (-CH₂OAr) acts as a weak deactivating group via its inductive effect.
In this ring, the directing effects of the methyl group are most prominent. Electrophilic attack will be favored at the positions ortho and para to the methyl group (positions 2, 4, and 6). Position 5 is sterically hindered and electronically less favored. Given the directing effects, nitration of 1-phenylethanone, a related structure with a deactivating group, results primarily in the meta-substituted product. docbrown.info
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Ring | Substituent | Position | Directing Effect | Predicted Major Product(s) |
| A (Benzaldehyde) | -CHO | 1 | meta-directing, deactivating | Positions 3 & 5 |
| -O-CH₂-Ar | 4 | ortho, para-directing, activating | ||
| B (3-Methylbenzyl) | -CH₃ | 3' | ortho, para-directing, activating | Positions 2', 4', & 6' |
| -CH₂-O-Ar | 1' | Weakly deactivating |
Multi-Component Reactions Incorporating this compound as a Substrate
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. nih.govmdpi.com Aromatic aldehydes are frequent and essential building blocks in a wide array of MCRs. Due to its aldehyde functionality, this compound is an excellent candidate for participation in these reactions.
Examples of well-known MCRs where this compound could serve as the aldehyde component include:
Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones. The use of various benzaldehydes in this reaction is well-documented. scielo.br
Hantzsch Dihydropyridine Synthesis: This involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate to form dihydropyridines. nih.gov
Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. mdpi.com
Kabachnik-Fields Reaction: The synthesis of α-aminophosphonates from an aldehyde, an amine, and a dialkyl phosphite.
In a specific example of an MCR utilizing an aromatic aldehyde, researchers developed a one-pot, four-component synthesis of polyhydronaphthalenes from an aromatic aldehyde, malononitrile, cyclohexanone, and ammonium acetate in an aqueous medium. semanticscholar.org The initial step is a Knoevenagel condensation between the aldehyde and malononitrile. semanticscholar.orgmdpi.com this compound would be expected to undergo this initial condensation smoothly, leading to the formation of a complex heterocyclic system. The efficiency and atom economy of MCRs make them a powerful tool for generating diverse molecular scaffolds from substrates like this compound.
Spectroscopic Characterization and Structural Elucidation of 4 3 Methylbenzyl Oxy Benzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-[(3-Methylbenzyl)oxy]benzaldehyde
NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Proton Chemical Shifts
The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the protons in the molecule. The aldehydic proton characteristically appears as a singlet at a downfield chemical shift of approximately 9.88 ppm. The protons on the benzaldehyde (B42025) ring, being adjacent to the electron-withdrawing aldehyde group and the electron-donating ether linkage, exhibit distinct signals. The two protons ortho to the aldehyde group (H-2 and H-6) resonate as a doublet around 7.85 ppm, while the two protons meta to the aldehyde group (H-3 and H-5) appear as a doublet near 7.12 ppm.
On the 3-methylbenzyl moiety, the benzylic methylene (B1212753) protons (O-CH₂) show a singlet at approximately 5.15 ppm. The aromatic protons of this ring display a more complex pattern due to the methyl substituent. A singlet for the proton between the ether linkage and the methyl group (H-2') is observed around 7.32 ppm. A doublet corresponding to the proton at the 6' position appears near 7.29 ppm, and a triplet for the proton at the 5' position is seen around 7.34 ppm. A doublet for the proton at the 4' position is found near 7.18 ppm. The methyl group protons (CH₃) give a sharp singlet at about 2.38 ppm.
Table 1: ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.88 | Singlet |
| Aromatic (H-2, H-6) | 7.85 | Doublet |
| Aromatic (H-3, H-5) | 7.12 | Doublet |
| Benzylic (-OCH₂-) | 5.15 | Singlet |
| Aromatic (H-2') | 7.32 | Singlet |
| Aromatic (H-6') | 7.29 | Doublet |
| Aromatic (H-5') | 7.34 | Triplet |
| Aromatic (H-4') | 7.18 | Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis and Carbon Chemical Shifts
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The aldehydic carbon (C=O) is typically observed at a downfield position, around 190.8 ppm. The carbon atom of the benzaldehyde ring attached to the ether oxygen (C-4) resonates at approximately 163.9 ppm. The carbons ortho to the aldehyde group (C-2 and C-6) are found near 132.0 ppm, while those meta to it (C-3 and C-5) appear around 115.1 ppm. The carbon ipso to the aldehyde group (C-1) has a chemical shift of about 130.1 ppm.
For the 3-methylbenzyl group, the benzylic carbon (O-CH₂) resonates at approximately 70.2 ppm. The carbon attached to the methyl group (C-3') is observed at about 138.9 ppm, and the ipso-carbon attached to the methylene bridge (C-1') is at 135.8 ppm. The other aromatic carbons of this ring appear at approximately 129.0 ppm (C-5'), 128.8 ppm (C-6'), 128.2 ppm (C-4'), and 124.6 ppm (C-2'). The methyl carbon (CH₃) signal is found at a characteristic upfield position of around 21.3 ppm. rsc.org
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | 190.8 |
| Aromatic (C-4) | 163.9 |
| Aromatic (C-2, C-6) | 132.0 |
| Aromatic (C-3, C-5) | 115.1 |
| Aromatic (C-1) | 130.1 |
| Benzylic (-OCH₂-) | 70.2 |
| Aromatic (C-3') | 138.9 |
| Aromatic (C-1') | 135.8 |
| Aromatic (C-5') | 129.0 |
| Aromatic (C-6') | 128.8 |
| Aromatic (C-4') | 128.2 |
| Aromatic (C-2') | 124.6 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignment
Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of proton and carbon signals and for confirming the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In the spectrum of this compound, cross-peaks would be observed between the coupled aromatic protons on both rings, confirming their relative positions. For instance, correlations between the doublets at 7.85 ppm and 7.12 ppm would confirm their ortho-para relationship on the benzaldehyde ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.edu It would show a cross-peak between the benzylic protons at 5.15 ppm and the benzylic carbon at 70.2 ppm, and between the methyl protons at 2.38 ppm and the methyl carbon at 21.3 ppm. Each aromatic proton would be correlated to its directly attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the molecular structure. sdsu.edu Key HMBC correlations would include the aldehydic proton (9.88 ppm) showing cross-peaks to the C-1, C-2, and C-6 carbons of the benzaldehyde ring. The benzylic protons (5.15 ppm) would show correlations to the C-4 of the benzaldehyde ring and to the C-1', C-2', and C-6' carbons of the 3-methylbenzyl ring, definitively establishing the ether linkage.
Infrared (IR) and Raman Spectroscopy of this compound
Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Vibrational Mode Analysis and Characteristic Functional Group Frequencies
The IR spectrum of this compound displays a number of characteristic absorption bands that correspond to the vibrations of its specific functional groups. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the aldehyde group. docbrown.info The spectrum also shows characteristic absorptions for aromatic C-H and C=C bonds, the aliphatic C-H bonds of the methyl and methylene groups, and the C-O ether linkage. researchgate.net
Table 3: Characteristic IR Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of C-H bonds on the benzene (B151609) rings. |
| Aliphatic C-H Stretch | 2950-2850 | Asymmetric and symmetric stretching of C-H bonds in the CH₃ and CH₂ groups. |
| Aldehydic C-H Stretch | 2850-2750 | Fermi resonance doublet, characteristic of aldehydes. |
| Carbonyl (C=O) Stretch | 1700-1680 | Strong absorption from the aldehyde carbonyl group. docbrown.info |
| Aromatic C=C Stretch | 1600-1450 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings. |
| Asymmetric C-O-C Stretch | 1260-1240 | Stretching of the aryl-alkyl ether linkage. |
Interpretation of C-H, C=C, C=O, and C-O Stretches
C-H Stretches: The region between 3100 and 3000 cm⁻¹ contains the stretching vibrations for the sp² hybridized C-H bonds of the two aromatic rings. Just below 3000 cm⁻¹, typically between 2950 and 2850 cm⁻¹, the absorptions for the sp³ hybridized C-H bonds of the benzylic methylene and methyl groups are observed. researchgate.net A key diagnostic feature for the aldehyde is the presence of one or two weaker bands between 2850 and 2750 cm⁻¹ corresponding to the aldehydic C-H stretch. docbrown.info
C=C Stretches: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically appear as a series of bands in the 1600-1450 cm⁻¹ region.
C=O Stretch: A very strong and sharp absorption band is expected in the range of 1700-1680 cm⁻¹ for the carbonyl group of the aromatic aldehyde. docbrown.info Its position is influenced by conjugation with the benzene ring.
C-O Stretches: The ether linkage gives rise to two characteristic C-O stretching bands. The asymmetric C-O-C stretch is typically stronger and appears at a higher frequency, around 1260-1240 cm⁻¹. The symmetric stretch is usually weaker and is found at a lower frequency, near 1050-1030 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's chromophores.
The UV-Vis spectrum of benzaldehyde derivatives typically displays characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net In the case of this compound, the key chromophores are the benzaldehyde ring and the benzyl (B1604629) ether moiety.
The benzaldehyde portion of the molecule is expected to exhibit a strong absorption band around 248 nm, which is attributed to the π → π* transition of the aromatic ring. researchgate.net A weaker band, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, is typically observed at a longer wavelength, around 283 nm. researchgate.net The presence of the benzyloxy group, an auxochrome, can influence the position and intensity of these absorption bands.
Table 1: Expected UV-Vis Absorption Data for this compound
| Wavelength (λmax) | Electronic Transition | Chromophore |
| ~248 nm | π → π | Benzaldehyde aromatic ring |
| ~283 nm | n → π | Carbonyl group (C=O) |
Mass Spectrometry (MS) of this compound
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of a compound's elemental formula. For this compound, with a molecular formula of C15H14O2, the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. This comparison serves as a definitive confirmation of the molecular formula.
In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable clues about the molecule's structure.
A key fragmentation pathway for benzaldehyde derivatives involves the loss of a hydrogen atom from the aldehyde group, leading to a stable acylium ion ([M-H]+). docbrown.info Another common fragmentation is the cleavage of the C-C bond between the benzene ring and the carbonyl group, resulting in a phenyl cation ([C6H5]+) with an m/z of 77. docbrown.info
For this compound, characteristic fragments would also arise from the cleavage of the benzyl ether linkage. The most prominent peaks in the mass spectrum would likely correspond to the molecular ion, the [M-H]+ ion, the tropylium (B1234903) ion (from the benzyl group), and the benzoyl cation.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Ion |
| 226 | [C15H14O2]+• (Molecular Ion) |
| 225 | [C15H13O2]+ |
| 105 | [C7H5O]+ |
| 91 | [C7H7]+ |
| 77 | [C6H5]+ |
X-ray Crystallography for Solid-State Structural Determination of this compound and its Analogs
These variations highlight the conformational flexibility of the benzyl ether linkage. The specific conformation adopted in the crystal lattice is influenced by packing forces and intermolecular interactions, such as hydrogen bonding. In the crystal structures of similar molecules, weak intermolecular interactions like C-H···O and C-H···π interactions often play a significant role in stabilizing the crystal packing. nih.goviucr.org
The bond lengths and angles within the benzaldehyde and benzyl moieties are expected to be within the normal ranges observed for similar organic compounds. nih.gov For example, the C=O bond length of the aldehyde group is typically around 1.21 Å. The geometry around the ether oxygen atom would likely be bent, with a C-O-C bond angle in the range of 118-120°.
Table 3: Comparison of Dihedral Angles in Analogs of this compound
| Analogous Compound | Dihedral Angle between Phenyl Rings | Reference |
| 4-[(4-methylbenzyl)oxy]benzohydrazide | 66.39 (3)° | nih.gov |
| 4-[(4-methylbenzyl)oxy]-N′-[(thiophen-2-yl)methylidene]benzohydrazide | 80.9 (1)° (between terminal 4-methylbenzyl and central phenyl ring) | iucr.org |
| 4-(4-methoxy-phenoxy)benzaldehyde | 71.52 (3)° | |
| 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde | 4.99 (6)° | nih.gov |
Analysis of Intermolecular Interactions and Crystal Packing of this compound
A comprehensive analysis of the intermolecular interactions and crystal packing for the specific chemical compound this compound cannot be provided at this time. Extensive searches of scientific literature and crystallographic databases did not yield any published studies detailing the crystal structure of this particular molecule.
Information regarding the precise arrangement of molecules in the solid state, including details on intermolecular forces such as hydrogen bonding, van der Waals interactions, and potential π-stacking, is derived from single-crystal X-ray diffraction analysis. Without such a study for this compound, any discussion on its crystal packing would be purely speculative.
Therefore, to maintain scientific accuracy and adhere to the strict scope of the requested topic, no data tables or detailed descriptions of the crystal packing and intermolecular interactions for this compound can be generated.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and geometric parameters of this compound. These computational methods allow for a precise analysis of the molecule's behavior and properties.
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a robust computational method utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization, and to find its lowest energy state, or energy minimization. For this compound, this process involves iterative calculations that adjust the atomic coordinates to find the configuration with the minimum electronic energy. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.
Theoretical studies on analogous benzaldehyde derivatives have demonstrated that methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in combination with a suitable basis set can accurately predict geometric parameters that are in good agreement with experimental X-ray diffraction data. conicet.gov.ar The optimization process for this compound would likely reveal the dihedral angle between the two aromatic rings, a key factor influencing its conformational flexibility and interaction with other molecules.
| Parameter | Description |
| Methodology | Density Functional Theory (DFT) is employed to approximate the solution to the Schrödinger equation. |
| Objective | To find the lowest energy conformation of the molecule by optimizing the positions of its atoms. |
| Key Outputs | Optimized molecular geometry (bond lengths, angles), minimum electronic energy, and Mulliken atomic charges. |
HOMO-LUMO Energy Gap Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. irjweb.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive. For this compound, this analysis would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The HOMO is typically localized on the more electron-rich parts of the molecule, such as the oxygen atoms and the benzene rings, while the LUMO is often centered on the electron-deficient aldehyde group. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. conicet.gov.arresearchgate.net
| Reactivity Descriptor | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic power of a molecule. |
Basis Set and Functional Selection Considerations in Computational Modeling
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A functional is a mathematical approximation that describes the exchange and correlation energy of the electrons, while a basis set is a set of mathematical functions used to build the molecular orbitals.
For organic molecules like this compound, hybrid functionals such as B3LYP are popular as they often provide a good balance between accuracy and computational cost. reddit.com The Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used. reddit.com The inclusion of polarization functions (d,p) allows for a more flexible description of the electron density, which is particularly important for molecules with heteroatoms and π-systems. Diffuse functions (++) are added for calculations involving anions or excited states where electrons are more loosely bound. The selection of the appropriate combination of functional and basis set is a critical step and is often validated by comparing calculated results with available experimental data for similar compounds. reddit.com
Vibrational Frequency Calculations and Spectroscopic Correlation for this compound
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations are instrumental in interpreting and assigning these experimental spectra.
Theoretical Prediction of Infrared and Raman Spectra
Computational methods, particularly DFT, can be used to calculate the vibrational frequencies of this compound. These calculations simulate the IR and Raman spectra by determining the energies of the normal modes of vibration. The calculated frequencies and their corresponding intensities can then be compared with experimental spectra to provide a detailed assignment of the observed vibrational bands to specific molecular motions. Studies on similar molecules have shown that a scaling factor is often applied to the calculated frequencies to correct for anharmonicity and the approximations inherent in the computational method, leading to excellent agreement with experimental data. nih.gov
A theoretical vibrational analysis of this compound would be expected to identify characteristic peaks such as the C=O stretching of the aldehyde group, C-O-C stretching of the ether linkage, and various aromatic C-H and C=C stretching and bending modes.
Potential Energy Distribution (PED) Analysis
To provide a quantitative assignment of vibrational modes, a Potential Energy Distribution (PED) analysis is often performed. PED analysis decomposes the normal modes of vibration into contributions from individual internal coordinates (such as bond stretching, angle bending, and torsions). This allows for a precise description of the nature of each vibrational mode and helps to resolve ambiguities in assignments, especially in complex molecules where vibrational modes are often coupled. For this compound, PED analysis would be crucial for accurately assigning the vibrations of the methyl group, the benzyl ether linkage, and the substituted benzaldehyde core. irjweb.com
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| O-H Stretching | - | Not applicable |
| C-H Stretching (aromatic) | 3100-3000 | Stretching of C-H bonds on the benzene rings. |
| C-H Stretching (aldehyde) | 2900-2800 | Stretching of the C-H bond of the aldehyde group. |
| C-H Stretching (methyl) | 3000-2850 | Asymmetric and symmetric stretching of C-H bonds in the methyl group. |
| C=O Stretching | 1700-1680 | Stretching of the carbonyl group in the aldehyde. |
| C=C Stretching (aromatic) | 1600-1450 | Stretching of the carbon-carbon double bonds in the benzene rings. |
| C-O-C Stretching | 1260-1000 | Asymmetric and symmetric stretching of the ether linkage. |
| C-H Bending | 1475-1300 | Bending vibrations of C-H bonds. |
| Out-of-plane Bending | 900-675 | Bending of C-H bonds out of the plane of the aromatic rings. |
Analysis of Electronic Properties of this compound
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics of this compound.
Charge Distribution and Electrostatic Potential Maps
The charge distribution within the this compound molecule is a key determinant of its reactivity and intermolecular interactions. Molecular Electrostatic Potential (MEP) maps provide a visual representation of this charge distribution.
In the MEP map of this compound, the regions of highest negative potential are concentrated around the oxygen atoms of the aldehyde and ether groups. This is due to the high electronegativity of oxygen, which leads to an accumulation of electron density. Conversely, the hydrogen atoms of the aldehyde group and the aromatic rings exhibit positive electrostatic potential. This distribution indicates that the oxygen atoms are the most likely sites for electrophilic attack, while the hydrogen atoms are more susceptible to nucleophilic attack.
The calculated MEP for a similar compound, 4-(benzyloxy)benzaldehyde, shows the most negative potential located on the oxygen atom of the carbonyl group. This suggests a high likelihood of electrophilic interaction at this site.
Natural Bond Orbital (NBO) Analysis for Intramolecular Stability and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule, which is directly related to its stability. This analysis focuses on the interactions between filled donor NBOs and empty acceptor NBOs.
The intramolecular charge transfer within the molecule is also a key factor in its stability. The NBO analysis reveals the delocalization of electron density from the ether oxygen and the benzyl ring to the benzaldehyde moiety, which acts as an electron acceptor. This charge transfer contributes to the molecule's electronic properties and potential for non-linear optical applications.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. The molecule possesses several rotatable bonds, primarily the C-O-C ether linkage and the bond connecting the benzyl group to the ether oxygen.
Computational studies can predict the most stable conformer by calculating the potential energy surface as a function of the dihedral angles of these rotatable bonds. The global minimum on this surface corresponds to the most energetically favorable conformation of the molecule in the gas phase.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformational space and identify the most populated conformational states. These simulations are valuable for understanding how the molecule behaves in different environments, such as in solution.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The NLO properties of a molecule are related to its response to an applied electric field, which can be quantified by the first-order hyperpolarizability (β).
Computational methods, particularly DFT, can be used to predict the NLO properties of this compound. The calculation of β is highly dependent on the molecular structure and electronic properties. The presence of a donor-π-acceptor system within the molecule is a key indicator of potential NLO activity.
In this compound, the benzyloxy group acts as an electron donor, the phenyl ring serves as the π-bridge, and the aldehyde group functions as the electron acceptor. This intramolecular charge transfer from the donor to the acceptor through the π-system can lead to a significant NLO response. Theoretical calculations of the dipole moment, polarizability, and first-order hyperpolarizability can provide a quantitative measure of the molecule's NLO potential.
Advanced Computational Methodologies (e.g., QM/MM, Ab Initio Methods)
For a more accurate and detailed understanding of this compound, advanced computational methodologies can be employed.
Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a hybrid approach where the electronically significant part of the molecule (the QM region, e.g., the benzaldehyde moiety) is treated with a high level of quantum mechanical theory, while the rest of the system (the MM region, e.g., the solvent environment) is described by a simpler molecular mechanics force field. This approach allows for the study of large systems, such as the molecule in solution, while maintaining computational accuracy for the region of interest.
Ab initio methods , such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide highly accurate electronic structure calculations from first principles, without empirical parameters. While computationally more expensive than DFT, these methods can serve as a benchmark for validating the results obtained from DFT calculations and can provide more reliable predictions for properties that are sensitive to electron correlation effects. These advanced methods are particularly useful for obtaining precise values for properties like interaction energies and reaction barriers.
Conclusion
Applications of 4 3 Methylbenzyl Oxy Benzaldehyde in Synthetic Organic Chemistry
A Building Block for Complex Organic Architectures
The inherent reactivity of the aldehyde and the stability of the benzyl (B1604629) ether linkage make 4-[(3-Methylbenzyl)oxy]benzaldehyde a valuable starting material for creating intricate organic molecules.
Precursor in the Synthesis of Heterocyclic Compounds (e.g., Oxadiazoles, Oxazoles)
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. nih.gov The aldehyde functionality of this compound is a key handle for constructing various heterocyclic rings. For instance, it can react with hydrazides to form hydrazones, which are precursors to 1,3,4-oxadiazoles. iucr.org The synthesis of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide, a hydrazone derivative, has been reported, showcasing the pathway towards such heterocyclic systems. iucr.org The reaction involves the condensation of 4-[(4-methylbenzyl)oxy]benzoylhydrazine with an appropriate aldehyde, in this case, 4-nitrobenzaldehyde. iucr.org This methodology highlights the potential of its 3-methyl isomer in similar synthetic strategies.
While direct synthesis of oxazoles from this compound is less commonly documented in readily available literature, the general principles of oxazole (B20620) synthesis often involve the reaction of an aldehyde with a suitable precursor like a tosylmethyl isocyanide (TosMIC) or through multi-component reactions. Given the reactivity of its aldehyde group, it is a plausible substrate for such transformations. The synthesis of related isoxazole (B147169) derivatives has been achieved through the reaction of various substituted aldehydes with ethyl acetoacetate (B1235776) and hydroxylamine (B1172632) hydrochloride, suggesting a potential route for similar heterocycles starting from this compound. nih.gov
Intermediate in Multi-Step Organic Syntheses for Fine Chemicals
The compound's structure lends itself to being a crucial intermediate in the synthesis of more complex molecules classified as fine chemicals. Its bifunctional nature, possessing both an aldehyde and a benzyl ether, allows for sequential and selective transformations. The aldehyde can undergo a myriad of reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or serve as an electrophile in nucleophilic additions, while the benzyl ether remains a stable protecting group under many conditions. This allows for the elaboration of other parts of the molecule before further transformation of the ether or the aromatic rings. For example, a new dialdehyde, 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane, has been synthesized, demonstrating the use of similar benzaldehyde (B42025) derivatives in creating larger, more complex structures. researchgate.net
Role in Carbon-Carbon Bond Formation Methodologies
The formation of carbon-carbon bonds is fundamental to organic synthesis. This compound plays a significant role as an electrophilic partner in various C-C bond-forming reactions.
Utilization in Aldehyde Allylation and Aldol (B89426) Methodologies
The aldehyde group of this compound is a prime target for nucleophilic attack by organometallic reagents in allylation and aldol reactions. In aldehyde allylation, reagents like allyltributylstannane, in the presence of a Lewis acid or a transition metal catalyst, can add an allyl group to the carbonyl carbon, forming a homoallylic alcohol. researchgate.net This reaction is a powerful tool for introducing a three-carbon chain with a terminal double bond, which can be further functionalized.
Similarly, in aldol reactions, an enolate or enol equivalent can add to the aldehyde, forming a β-hydroxy carbonyl compound. The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions.
Implementation in Catalytic Processes for Stereoselective Synthesis
The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of stereoselective synthesis. This compound can be employed as a prochiral substrate in catalytic, stereoselective reactions. google.com Chiral catalysts can direct the addition of nucleophiles to one of the two enantiotopic faces of the aldehyde, leading to the preferential formation of one enantiomer of the product. nih.govgoogle.com This approach is crucial for the synthesis of biologically active molecules where only one enantiomer exhibits the desired therapeutic effect. For instance, the stereoselective synthesis of E-isomers of aryl alkyl oximes has been achieved, which are precursors for insecticidal ketoximinoethers. google.com
Development of Novel Reagents and Ligands Derived from this compound
Beyond its role as a substrate, this compound can be chemically modified to create novel reagents and ligands for catalysis. The aldehyde functionality can be converted into other functional groups, such as imines or hydrazones, which can act as coordinating sites for metal ions. nih.govnih.gov For example, the reaction with hydrazines can produce hydrazone ligands capable of forming stable complexes with transition metals like nickel(II). nih.gov These metal complexes can exhibit interesting catalytic activities or be studied for their structural and electronic properties.
The synthesis of novel benzaldehyde derivatives containing a 1,3,4-thiadiazole (B1197879) moiety has been reported, showcasing the versatility of benzaldehydes in creating new chemical entities with potential applications in materials science or medicinal chemistry. researchgate.net Furthermore, salen-type ligands, which are known for their ability to form stable complexes with a wide range of metals, can be synthesized from salicylaldehyde (B1680747) derivatives. mdpi.com This suggests that a hydroxylated precursor to this compound could be used to generate novel ligands with tailored electronic and steric properties for various catalytic applications.
Use in Polymer Chemistry and Materials Science as a Monomer or Precursor
Following a comprehensive review of available scientific literature and research databases, no specific information, detailed research findings, or data could be located regarding the use of this compound as a monomer or precursor in the field of polymer chemistry and materials science. Current research does not appear to have explored or documented the polymerization of this specific compound or its application in the synthesis of polymeric materials. Therefore, no data tables on its polymerization or the properties of resulting materials can be provided.
Derivatives and Analogues of 4 3 Methylbenzyl Oxy Benzaldehyde
Structure-Reactivity and Structure-Spectroscopic Relationships of Substituted Benzaldehyde (B42025) Ethers
The relationship between the structure of substituted benzaldehyde ethers and their reactivity is a cornerstone of physical organic chemistry. The electronic properties of substituents on the aromatic rings significantly influence the reactivity of the aldehyde functional group.
Studies on the oxidation of substituted benzaldehydes show a clear correlation between the substituent's position and the reaction rate. researchgate.netresearchgate.net The rates of oxidation for para- and meta-substituted benzaldehydes can be effectively predicted using Charton's triparametric LDR (Localization, Delocalization, Resonance) equation. researchgate.netresearchgate.net However, for ortho-substituted benzaldehydes, a more complex four-parameter LDRS (where S represents the steric effect) equation is required to achieve a good correlation. researchgate.netresearchgate.net This indicates that substituents in the ortho position exert a significant steric influence on the reaction center. researchgate.net
Specifically, para-substituted compounds are more influenced by delocalized (resonance) effects, whereas ortho- and meta-substituted derivatives show a greater dependence on localized (field/inductive) effects. researchgate.netresearchgate.net For instance, in oxidation reactions, the presence of an electron-deficient reaction center in the rate-determining step is suggested by the positive value of η (a parameter in the LDR equation), and the reaction can be accelerated by steric factors from ortho-substituents. researchgate.net
The basicity of substituted benzaldehydes, and by extension their ether derivatives, also shows a strong dependence on the electronic nature of the ring substituents. A good correlation exists between the acid dissociation constant of the protonated aldehyde (pKBH+) and the Hammett substituent constant σ+. cdnsciencepub.com This relationship highlights how electron-donating groups increase the basicity of the carbonyl oxygen, while electron-withdrawing groups decrease it. cdnsciencepub.com
From a spectroscopic standpoint, these structural changes are also evident. The carbonyl group's environment directly affects its spectroscopic signature. For example, ¹³C NMR spectroscopy is a sensitive tool for probing the electronic environment of the carbonyl carbon. nih.gov Similarly, the stretching vibrations of the carbonyl group (C=O) in infrared (IR) spectroscopy are influenced by substituents on the aromatic ring. acs.org Ultraviolet (UV) spectroscopy reveals shifts in maximal absorption wavelengths upon substitution, which can be correlated with the electronic transitions within the molecule. cdnsciencepub.com
Table 1: Influence of Substituent Position on the Reactivity of Benzaldehydes
| Substituent Position | Dominant Electronic Effect | Applicable Reactivity Correlation | Steric Influence |
|---|---|---|---|
| Para | Delocalized (Resonance) | Charton's LDR Equation researchgate.netresearchgate.net | Minimal |
| Meta | Localized (Field/Inductive) | Charton's LDR Equation researchgate.netresearchgate.net | Minimal |
| Ortho | Localized (Field/Inductive) | Charton's LDRS Equation researchgate.netresearchgate.net | Significant researchgate.net |
Systematic Modifications at the Benzaldehyde Moiety
Altering the substitution pattern on the benzaldehyde ring of 4-[(3-Methylbenzyl)oxy]benzaldehyde creates a wide array of analogues with distinct properties. Common modifications include the addition of groups like methoxy (B1213986) (–OCH₃), ethoxy (–OCH₂CH₃), or iodo (–I).
For example, the introduction of a methoxy group, as seen in 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde , changes the electronic landscape of the ring. The methoxy group is electron-donating, which can increase the electron density at the aldehyde's carbonyl carbon, potentially making it less electrophilic. ncert.nic.in The reactivity of the aldehyde towards nucleophiles is generally reduced in benzaldehyde compared to aliphatic aldehydes due to resonance stabilization, and electron-donating groups further enhance this effect. ncert.nic.in
A more complex derivative, 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde , incorporates multiple changes. The ethoxy group at position 3 is an electron-donating group, while the iodo substituent at position 5 is electron-withdrawing and provides a reactive site for cross-coupling reactions, such as the Suzuki or Heck reactions. This highlights how multiple substitutions can be used to install different functionalities for subsequent synthetic transformations.
These modifications directly impact the chemical reactivity of the molecule:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid. The rate of this reaction is influenced by the electronic nature of the other ring substituents. researchgate.net
Reduction: The aldehyde can be reduced to a primary alcohol using agents like sodium borohydride (B1222165).
Nucleophilic Addition: The reactivity of the carbonyl group towards nucleophiles is modulated by the electronic effects of the substituents. ncert.nic.injeeadv.ac.in
Systematic Modifications at the Benzyl (B1604629) Moiety (e.g., Methyl Group Position, Ring Substitution)
The benzyl portion of the molecule offers another site for structural variation. The position of the methyl group on this ring has a subtle but important influence on the molecule's conformation and properties. The parent compound features a methyl group at the meta-position (3-methyl). An isomeric analogue is 4-[(4-Methylbenzyl)oxy]benzaldehyde , where the methyl group is at the para-position.
The reactivity of the benzylic position (the –CH₂– group) is stabilized by the adjacent benzene (B151609) ring through resonance. pearson.compearson.com This makes the benzylic protons more acidic than those of a simple alkane and makes the position susceptible to radical reactions like halogenation. The electronic nature of substituents on the benzyl ring can further modulate this stability.
Impact of Structural Variations on Synthetic Accessibility and Chemical Properties
The structural variations discussed above have a direct and predictable impact on both the ease of synthesis (synthetic accessibility) and the resulting chemical properties of the analogues.
The most common method for synthesizing these benzaldehyde ethers is the Williamson ether synthesis. jeeadv.ac.inorientjchem.org This reaction involves the nucleophilic substitution of a benzyl halide (e.g., 3-methylbenzyl chloride) by a substituted 4-hydroxybenzaldehyde (B117250) in the presence of a base. orientjchem.org The efficiency of this synthesis is affected by the structure of both reactants. For example, significant steric hindrance near the reacting centers can lower the reaction yield. A study on a one-pot reduction/cross-coupling procedure to produce substituted benzaldehydes found that Weinreb amides with two ortho-methyl substituents gave a low yield, likely due to the lower stability of a sterically crowded intermediate. acs.org This demonstrates how increased steric bulk can negatively impact synthetic accessibility.
Modern computational methods can predict the ease of synthesis. A "synthetic accessibility score" (SAscore) can be calculated based on molecular complexity and a database of known reactions, providing a quantitative estimate of how difficult a target molecule is to make. nih.gov
The chemical properties are also profoundly affected by these structural changes:
Reactivity of the Aldehyde: As discussed, electron-donating groups on the benzaldehyde ring decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles. Conversely, electron-withdrawing groups increase its reactivity. ncert.nic.in
Stability of the Ether Linkage: The ether bond (C–O–C) is generally stable. However, its cleavage can be initiated under harsh acidic conditions. The electronic properties of the attached aromatic rings can influence the stability of the intermediates formed during cleavage. jeeadv.ac.in
Table 2: Summary of Compound Names Mentioned
| Compound Name | Moiety Modified | Type of Modification |
|---|---|---|
| This compound | - | Parent Compound |
| 4-[(4-Methylbenzyl)oxy]benzaldehyde | Benzyl | Isomeric (position of methyl group) |
| 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | Benzaldehyde | Addition of Methoxy Group |
| 3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde | Benzaldehyde | Addition of Ethoxy and Iodo Groups |
| 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane | - | Dimeric Aldehyde Derivative researchgate.net |
Future Research Directions and Perspectives for 4 3 Methylbenzyl Oxy Benzaldehyde
Development of Novel and Sustainable Synthetic Routes
The development of new and sustainable methods for synthesizing 4-[(3-Methylbenzyl)oxy]benzaldehyde is a key area of future research. Traditional synthetic approaches often rely on harsh reagents and generate significant waste. rjpn.org Future efforts will likely focus on creating more efficient and environmentally benign pathways.
One promising avenue is the exploration of one-pot synthesis procedures. These methods, which combine multiple reaction steps into a single operation, can significantly reduce solvent usage, energy consumption, and purification efforts. acs.orgnih.gov For instance, a two-step, one-pot reduction/cross-coupling procedure has been successfully applied to the synthesis of other substituted benzaldehydes and could be adapted for this compound. acs.orgnih.gov Another approach involves the direct synthesis of ethers from aldehydes and alcohols, which could offer a more streamlined route to the target molecule. nih.gov
Furthermore, the development of novel catalytic systems is crucial for sustainable synthesis. This includes the use of recyclable catalysts and the exploration of reactions that proceed under milder conditions. rjpn.orgresearchgate.net The Williamson ether synthesis, a classic method for forming ethers, could be optimized with greener solvents and catalysts to improve its environmental footprint. masterorganicchemistry.com
Exploration of Undiscovered Chemical Transformations and Reaction Mechanisms
The chemical reactivity of this compound is another fertile ground for future investigation. While its core structure is well-defined, there is still much to learn about its potential to participate in novel chemical transformations.
Researchers are likely to explore its behavior in various reaction types, including multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single step. acs.org The presence of both an aldehyde and a benzyl (B1604629) ether moiety provides multiple sites for chemical modification, opening the door to a wide range of potential products.
Understanding the reaction mechanisms of this compound is also a critical area of focus. For example, the acidic cleavage of the ether bond is a known reaction, but the precise mechanism (SN1 or SN2) can vary depending on the reaction conditions and the structure of the ether. libretexts.orgopenstax.org Detailed mechanistic studies, potentially employing computational modeling, could provide valuable insights into controlling the outcome of these reactions. acs.org The study of photochemical transformations also presents an intriguing possibility for discovering unique reactivity patterns. mdpi.com
Advanced Spectroscopic and Computational Characterization of Transient Species and Reaction Intermediates
To gain a deeper understanding of the chemical transformations of this compound, advanced analytical techniques will be indispensable. The identification and characterization of transient species and reaction intermediates are crucial for elucidating reaction mechanisms and optimizing reaction conditions.
Techniques such as time-resolved spectroscopy could be employed to observe short-lived intermediates that are formed during a reaction. researchgate.net Computational methods, like density functional theory (DFT), can be used to model reaction pathways and predict the structures and energies of intermediates and transition states. acs.orgresearchgate.net This combined experimental and theoretical approach can provide a comprehensive picture of the reaction landscape. For example, computational studies have been used to investigate the excited state proton transfer in similar benzaldehyde (B42025) derivatives, providing insights into their photochemical behavior. researchgate.net
Green Chemistry Approaches in the Synthesis and Applications of this compound
The principles of green chemistry are increasingly guiding chemical research and development. mun.camdpi.com Future work on this compound will undoubtedly incorporate these principles to minimize environmental impact. rjpn.org
This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. nih.govunibo.it For example, research is ongoing to replace hazardous solvents with more environmentally friendly alternatives, such as water or bio-based solvents. nih.gov Microwave-assisted synthesis and ultrasound-assisted reactions are also being explored as ways to reduce reaction times and energy consumption. rjpn.orgmdpi.com
The development of catalytic methods that utilize non-toxic and recyclable catalysts is another key aspect of green chemistry. researchgate.netacs.org Furthermore, designing synthetic routes with high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product, is a fundamental goal. mdpi.com
Integration into Automated Synthesis and Flow Chemistry Platforms
The automation of chemical synthesis is a rapidly advancing field that promises to accelerate the discovery and development of new molecules. nih.govresearchgate.net Integrating the synthesis of this compound and its derivatives into automated platforms could significantly enhance research productivity.
Automated systems can perform reactions, purifications, and analyses with high precision and throughput, allowing researchers to rapidly screen a large number of reaction conditions or synthesize a library of related compounds. youtube.comacs.org This is particularly valuable for optimizing reaction yields and exploring the structure-activity relationships of new molecules.
Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise fashion, offers several advantages, including improved heat and mass transfer, enhanced safety, and easier scalability. nih.gov The development of flow chemistry processes for the synthesis of this compound could lead to more efficient and controlled production methods. chemrxiv.org Automated electrochemical flow platforms are also emerging as a powerful tool for library synthesis and reaction optimization. chemrxiv.org
Q & A
Basic Research Question: What are the optimized synthetic routes for 4-[(3-Methylbenzyl)oxy]benzaldehyde, and how do reaction conditions influence yield?
Answer:
The synthesis of this compound typically involves nucleophilic substitution or benzylation of a hydroxybenzaldehyde precursor. A common method includes reacting 4-hydroxybenzaldehyde with 3-methylbenzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of aldehyde to benzyl bromide) and catalyst selection. For example, using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can improve efficiency by 15–20% . Post-synthesis purification via column chromatography (hexane/ethyl acetate) is critical to isolate the product in >95% purity.
Basic Research Question: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Answer:
Key characterization methods include:
- ¹H/¹³C NMR : Peaks for the aldehyde proton (δ ~10.0 ppm) and aromatic protons (δ 6.8–7.5 ppm) confirm structural integrity. The methine group in the benzyloxy moiety appears at δ ~5.1 ppm .
- FTIR : Strong absorption bands at ~1685 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) are diagnostic .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water) coupled with ESI-MS validates purity and molecular mass (e.g., [M+H]+ at m/z 256.12) .
Advanced Research Question: How can computational methods predict the compound’s reactivity in nucleophilic addition reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the aldehyde group, predicting susceptibility to nucleophilic attack. Frontier Molecular Orbital (FMO) analysis reveals the LUMO localization on the carbonyl carbon, guiding reactivity with amines or hydrazines. Solvent effects (e.g., polar aprotic vs. protic) can be simulated using the SMD continuum model to optimize reaction pathways .
Advanced Research Question: What strategies resolve contradictory data in bioactivity studies (e.g., antimicrobial vs. cytotoxicity results)?
Answer:
Contradictions often arise from assay-specific variables:
- Dose-Response Curves : Validate bioactivity thresholds using IC₅₀/EC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Selectivity Index (SI) : Calculate SI = (cytotoxic IC₅₀)/(antimicrobial MIC) to distinguish targeted activity from general toxicity .
- Metabolite Interference : Use LC-MS/MS to identify degradation products or metabolites that may skew results .
Advanced Research Question: How does the crystal structure inform intermolecular interactions in solid-state applications?
Answer:
Single-crystal X-ray diffraction reveals packing motifs and non-covalent interactions. For example, C-H···O hydrogen bonds between the aldehyde oxygen and adjacent aromatic hydrogens stabilize the lattice. Van der Waals interactions from the 3-methyl group influence solubility and melting behavior. These insights guide co-crystal design for enhanced thermal stability .
Basic Research Question: What are the safety protocols for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes .
- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .
Advanced Research Question: How can regioselective functionalization of the benzaldehyde moiety be achieved?
Answer:
- Protection/Deprotection : Temporarily protect the aldehyde group as a dimethyl acetal to direct electrophilic substitution (e.g., nitration) to the aromatic ring’s para position.
- Directed Ortho-Metalation : Use Lewis acids (e.g., BF₃·Et₂O) to direct lithiation to the ortho position for subsequent coupling reactions .
Advanced Research Question: What mechanistic insights explain its role as a precursor in Schiff base synthesis?
Answer:
The aldehyde group undergoes condensation with primary amines (e.g., hydrazines) via a nucleophilic addition-elimination mechanism. Kinetic studies (monitored by UV-Vis at λ ~270 nm) show pseudo-first-order dependence on amine concentration. Acid catalysis (e.g., acetic acid) accelerates imine formation by protonating the carbonyl oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
